10-Azidodecanoic acid

Descripción general

Descripción

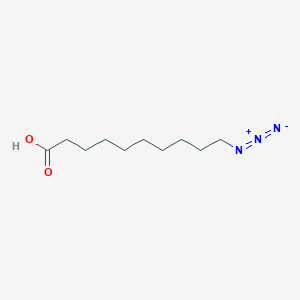

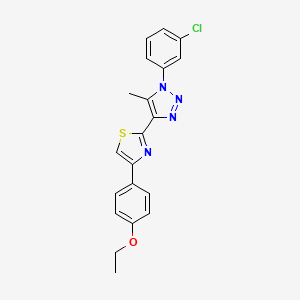

10-Azidodecanoic acid is a chemical compound with the molecular formula C10H19N3O2 . It has an average mass of 213.277 Da and a monoisotopic mass of 213.147720 Da .

Synthesis Analysis

The 10-azidodecanoic acid substrate was synthesized following previously described methods . Sodium azide was added to a solution of 10-bromodecanoic acid in dimethyl sulfoxide .Molecular Structure Analysis

10-Azidodecanoic acid contains a total of 33 bonds; 14 non-H bonds, 3 multiple bonds, 10 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 positively charged N, and 1 hydroxyl group .Chemical Reactions Analysis

The lipoic acid ligase variant, LplA W37V, functionalizes proteins by covalently attaching an azide-bearing lipoic acid derivative to a 13-amino acid recognition sequence known as the lipoic acid ligase acceptor peptide (LAP) .Physical And Chemical Properties Analysis

10-Azidodecanoic acid has 5 H bond acceptors, 1 H bond donor, and 10 freely rotating bonds . It has an ACD/LogP of 2.87, an ACD/LogD (pH 5.5) of 2.14, an ACD/BCF (pH 5.5) of 16.01, an ACD/KOC (pH 5.5) of 150.39, an ACD/LogD (pH 7.4) of 0.34, an ACD/BCF (pH 7.4) of 1.00, and an ACD/KOC (pH 7.4) of 2.41 . Its polar surface area is 50 Å^2 .Aplicaciones Científicas De Investigación

- Lipoic Acid Ligase-Mediated Protein Modification :

- Researchers have used 10-azidodecanoic acid as a synthetic substrate for lipoic acid ligase (LplA) to modify target proteins. LplA catalyzes the covalent attachment of 10-azidodecanoic acid to proteins containing a lipoic acid acceptor site, allowing site-specific labeling and functionalization of proteins .

Polyhydroxyalkanoates (PHA) Production

10-Azidodecanoic acid contributes to the biosynthesis of medium chain-length polyhydroxyalkanoates (PHA), a class of biodegradable polymers. Here’s how it’s relevant:

- PHD Biosynthesis from Decanoic Acid :

- Researchers have optimized a fed-batch fermentation process using recombinant Escherichia coli to convert decanoic acid to poly(3-hydroxydecanoate) [PHD]. This process achieved an 87.5% molar yield of PHD from decanoic acid .

- Additionally, 10-azidodecanoic acid, along with other fatty acids (hexanoic acid, octanoic acid, 10-undecenoic acid, and 10-bromodecanoic acid), was successfully polymerized into PHA with yields ranging from 66.8% to 99.0% .

Mecanismo De Acción

Target of Action

The primary target of 10-Azidodecanoic acid is a variant of the lipoic acid ligase, specifically LplA W37V . This enzyme is capable of functionalizing proteins by covalently attaching an azide-bearing lipoic acid derivative to a 13-amino acid recognition sequence known as the lipoic acid ligase acceptor peptide (LAP) . The LAP sequence can be introduced within a protein at internal and/or terminal sites as well as at multiple sites simultaneously .

Mode of Action

10-Azidodecanoic acid interacts with its target, the LplA W37V enzyme, through a process called ligation . In this process, the enzyme attaches the 10-Azidodecanoic acid to the LAP-containing target protein . Once attached, the azide group of the 10-Azidodecanoic acid can be modified with diverse chemical entities through azide–alkyne click chemistry .

Biochemical Pathways

The attachment of 10-Azidodecanoic acid to a protein via the LplA W37V enzyme enables the conjugation of chemical probes such as fluorophores . This process facilitates polymer attachment, glycosylation, and protein immobilization, among other possible chemical modifications . The versatility of the attached azide group is complemented by the modular nature of the LAP sequence .

Result of Action

The result of the action of 10-Azidodecanoic acid is the modification and immobilization of the target protein . This is achieved through the attachment of the azide group of the 10-Azidodecanoic acid to the LAP sequence of the target protein, followed by further chemical modifications .

Action Environment

The action of 10-Azidodecanoic acid can be influenced by various environmental factors. For instance, the enzymatic attachment of bioorthogonal reactive handles to peptide recognition sequences can be controlled regionally and temporally . The ability to express enzymes in cells and to specifically target them to certain organelles allows such approaches to be used in vivo . This creates additional control parameters that can be exploited when designing an experiment .

Safety and Hazards

Direcciones Futuras

The lipoic acid ligase variant, LplA W37V, has been used to introduce 10-azidodecanoic acid to a LAP-containing target protein (i.e., green fluorescent protein (GFP)) . This method allows for the enzymatic attachment of bioorthogonal reactive handles to peptide recognition sequences that are genetically fused to target proteins of interest . The attached azide group can be modified with diverse chemical entities through azide–alkyne click chemistry, enabling conjugation of chemical probes such as fluorophores and facilitating polymer attachment, glycosylation, and protein immobilization . This approach has potential for further development and application in protein bioconjugation .

Propiedades

IUPAC Name |

10-azidodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-13-12-9-7-5-3-1-2-4-6-8-10(14)15/h1-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQUZMZZOUGGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2462753.png)

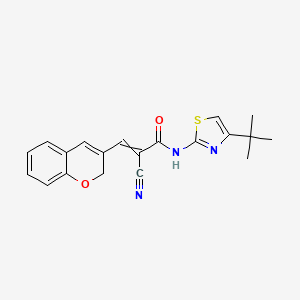

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2462754.png)

![[1-(4-Bromo-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2462755.png)

![7-(3,4-dimethylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2462758.png)

![Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate](/img/structure/B2462765.png)

![Methyl 2-(2-{[4-fluoro-3-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2462771.png)

![N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462774.png)